molecular formula C17H16FNO2 B567690 Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate CAS No. 1255574-62-9

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

Cat. No.: B567690
CAS No.: 1255574-62-9
M. Wt: 285.318
InChI Key: IGJYPXXIOMBUNS-UHFFFAOYSA-N
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Description

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C17H16FNO2 and a molecular weight of 285.32 g/mol It is characterized by the presence of a benzyl group, a fluorophenyl group, and a cyclopropylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate typically involves the reaction of benzyl chloroformate with 1-(4-fluorophenyl)cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate
  • Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate
  • Benzyl (1-(4-methylphenyl)cyclopropyl)carbamate

Uniqueness

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents .

Properties

IUPAC Name

benzyl N-[1-(4-fluorophenyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c18-15-8-6-14(7-9-15)17(10-11-17)19-16(20)21-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJYPXXIOMBUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682016
Record name Benzyl [1-(4-fluorophenyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-62-9
Record name Carbamic acid, N-[1-(4-fluorophenyl)cyclopropyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [1-(4-fluorophenyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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